molecular formula C10H20N2 B1286396 Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- CAS No. 885677-92-9

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-

Cat. No.: B1286396
CAS No.: 885677-92-9
M. Wt: 168.28 g/mol
InChI Key: FLEFKPPJPOWCSZ-NXEZZACHSA-N
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Description

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is a chiral amine compound with the molecular formula C10H20N2 and a molecular weight of 168.2792 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a pyrrolidine group. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure systems to optimize yield and efficiency. The use of chiral catalysts and enantioselective synthesis methods is also common to ensure the production of the (1R,2R)-enantiomer with high optical purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- include:

  • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
  • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2S)-
  • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2R)-

Uniqueness

The (1R,2R)-enantiomer is unique due to its specific three-dimensional arrangement, which can result in different biological activities and selectivities compared to its other enantiomers. This makes it particularly valuable in applications where chiral specificity is crucial .

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFKPPJPOWCSZ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559259
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885677-92-9
Record name (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885677-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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